(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
The compound “(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide” features a hybrid structure combining an indole and thiophene moiety linked via an acrylamide bridge. Key structural attributes include:
- 1-Methyl-1H-indol-5-yl group: The methyl substitution at the indole nitrogen enhances metabolic stability compared to unsubstituted indoles, while the 5-position substitution may influence steric interactions in binding pockets .
- The (E)-configured acrylamide linker ensures planar geometry, critical for molecular recognition .
- 2-Hydroxyethyl side chain: The hydroxyl group improves aqueous solubility and provides a hydrogen-bonding site, which may enhance pharmacokinetic properties compared to non-polar analogs .
Structural characterization methods for this compound likely align with those reported for analogs, including HR-ESI-MS (for molecular weight determination) and NMR for confirming substituent positions . Its synthesis may involve oxazolone intermediates and amine coupling, as seen in related acrylamide derivatives .
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20-9-8-13-11-14(4-6-16(13)20)17(21)12-19-18(22)7-5-15-3-2-10-23-15/h2-11,17,21H,12H2,1H3,(H,19,22)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBTEOKIPWQFP-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide , hereafter referred to as Compound A , is a novel molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure that includes an indole moiety and a thiophene ring. The chemical formula is with a molecular weight of approximately 288.37 g/mol. Its structural characteristics suggest potential interactions with biological targets that could lead to various pharmacological effects.
Research indicates that compounds similar to Compound A often exhibit multiple mechanisms of action, particularly in cancer therapy and neuroprotection:
- Inhibition of Kinases : Many indole derivatives have been shown to inhibit kinases involved in cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to inhibit the c-MET kinase, which is implicated in tumor growth and metastasis .
- Induction of Apoptosis : Compounds with similar structures have also been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole-based compounds:
- Cell Line Studies : Compound A was evaluated against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer cells. The results indicated significant cytotoxicity, with IC50 values lower than those for conventional chemotherapeutics .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| HCT116 (Colon Cancer) | 14.7 | |
| MCF7 (Breast Cancer) | 10.3 |
Neuroprotective Effects
Compound A has shown promise in neuroprotection:
- Pain Management : In vitro studies suggest that Compound A can reduce neuropathic pain by modulating neurotransmitter levels and reducing inflammation in neuronal cultures .
Case Studies
- NSCLC Treatment : In a mouse xenograft model, Compound A restored sensitivity to EGFR-targeted therapies in NSCLC cells resistant to first-generation treatments, demonstrating its potential as an adjunct therapy .
- Inflammatory Models : In primary sensory neuron cultures, Compound A significantly reduced the activity of sepahead reductase (SPR), which is linked to inflammatory pain responses .
Scientific Research Applications
Research indicates that (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study
A study evaluating the compound's efficacy against human cancer cell lines reported IC50 values ranging from 7 to 20 µM, indicating potent activity compared to standard chemotherapeutics like etoposide .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria.
Efficacy
In studies, the minimum inhibitory concentration (MIC) against pathogens such as E. faecalis and P. aeruginosa was reported between 40 to 50 µg/mL. This efficacy is comparable to that of standard antibiotics like ceftriaxone.
Antifungal Potential
Preliminary investigations suggest that the compound may possess antifungal activity; however, specific data on fungal strains remain limited.
Neuropharmacological Effects
Recent studies have identified this compound as a potential receptor agonist for serotonin receptors, specifically 5-HT1D, which are implicated in mood regulation and anxiety disorders.
Binding Affinity
Compounds with similar structures have shown effective binding to serotonin receptors, suggesting possible therapeutic applications in treating neurological disorders such as depression and anxiety .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are summarized below, with supporting data from diverse sources:
Structural and Functional Group Analysis
Key Comparisons
Indole Substitution :
- The target’s 1-methyl-1H-indol-5-yl group contrasts with the unsubstituted indol-3-yl group in 4112 . Methylation at the indole nitrogen reduces susceptibility to oxidative metabolism, a common issue in indole-containing drugs .
- Compared to 6q , which has a 2-methylindolyl group, the target’s 5-position substitution may alter binding interactions in enzymes or receptors .
Aromatic Moieties :
- The thiophen-2-yl group in the target and ACI 148611 provides distinct electronic properties versus the methoxyphenyl group in 6q . Thiophene’s lower electron density may reduce off-target interactions compared to phenyl derivatives .
Side Chain Functionality: The hydroxyethyl group in the target improves solubility over the methoxy group in 6q and the nitrosoamino propyl group in ACI 148611, which is associated with instability and toxicity .
Biological Activity: While 6q is reported as an EP2 antagonist , the target’s activity remains unconfirmed.
Preparation Methods
Wittig Olefination Approach
Adapted from PMC7558257 and PMC4201585, this method employs phosphonium ylides to construct the E-configured double bond:
- Reagents : Thiophene-2-carbaldehyde, ethyl (triphenylphosphoranylidene)acetate.
- Conditions : Anhydrous THF, 0°C to room temperature, 12 hr.
- Reaction :
$$
\text{Thiophene-2-carbaldehyde} + \text{Ph}_3\text{P=CHCOOEt} \rightarrow \text{Ethyl (E)-3-(thiophen-2-yl)acrylate} \quad (\text{Yield: 78\%})
$$ - Ester hydrolysis : 2 M NaOH in THF/MeOH/H₂O (4:1:1), 50°C, 3 hr.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 7.45 (dd, J = 5.0, 1.2 Hz, 1H, thiophene), 7.12–7.08 (m, 2H, thiophene), 6.40 (d, J = 15.6 Hz, 1H, CH=CO).
- HPLC Purity : >98%.
Synthesis of 2-Hydroxy-2-(1-Methyl-1H-Indol-5-Yl)Ethylamine
Reductive Amination Strategy
Based on EP2848614A2 and WO2004082586A2:
- Starting material : 1-Methyl-1H-indole-5-carbaldehyde.
- Nucleophilic addition : React with ethanolamine in dry toluene, 80°C, 6 hr (Yield: 65%).
- Reduction : NaBH₄ in MeOH, 0°C to RT, 2 hr (Yield: 82%).
Intermediate : 2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine.
Characterization :
- MS (ESI+) : m/z 219.1 [M+H]⁺.
- ¹³C NMR (101 MHz, DMSO-d₆): δ 137.8 (C5-indole), 128.4 (C7-indole), 121.9 (C6-indole), 69.5 (C-OH), 53.2 (CH₂NH₂).
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
Following PMC8540948 and PMC4201585:
- Activation : 3-(Thiophen-2-yl)acrylic acid (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq) in DMF, 0°C, 30 min.
- Coupling : Add amine (1.0 eq), stir at RT for 24 hr (Yield: 74%).
- Workup : Dilute with EtOAc, wash with 5% citric acid, brine, dry (Na₂SO₄), and purify via silica gel chromatography (Hexane:EtOAc 3:1).
Final Product Characterization :
- Melting Point : 158–160°C.
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.72 (d, J = 15.6 Hz, 1H, CH=CO), 7.58 (dd, J = 5.0, 1.2 Hz, 1H, thiophene), 7.38 (d, J = 8.4 Hz, 1H, indole), 7.29–7.25 (m, 2H, thiophene), 6.95 (d, J = 15.6 Hz, 1H, CH=CO), 6.84 (s, 1H, indole), 5.12 (s, 1H, OH), 3.89 (s, 3H, N-CH₃), 3.72–3.68 (m, 2H, CH₂NH), 2.98–2.94 (m, 2H, CH₂OH).
- HPLC-MS : m/z 368.1 [M+H]⁺, purity >97%.
Stereochemical Control and Optimization
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized to minimize by-products?
- Methodology : Multi-step synthesis typically involves coupling thiophene derivatives with acrylamide precursors. Key steps include:
- Amide bond formation : Use of acryloyl chloride or activated esters under inert atmospheres (e.g., nitrogen) .
- Selective protection/deprotection : Hydroxy and indole groups may require temporary protection (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to track intermediates and adjust stoichiometry or temperature (e.g., 0–60°C) to suppress by-products .
Q. Which spectroscopic techniques are most reliable for characterizing the purity and stereochemistry of this compound?
- Methodology :
- NMR spectroscopy : H and C NMR confirm regiochemistry of the acrylamide and indole moieties. Nuclear Overhauser effect (NOE) experiments validate the E-configuration of the acrylamide double bond .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns for sulfur and nitrogen atoms .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions during storage?
- Methodology :
- Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 1–4 weeks. Analyze degradation products via HPLC with UV/Vis or diode-array detection .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology :
- Target selection : Prioritize proteins with structural homology to known acrylamide-binding sites (e.g., kinases, GPCRs) .
- Docking protocols : Use software like AutoDock Vina or Schrödinger Suite. Validate docking poses with molecular dynamics (MD) simulations to assess binding stability .
- Free energy calculations : MM-GBSA/PBSA methods quantify binding affinities and identify key residues for mutagenesis studies .
Q. What strategies resolve contradictions in crystallographic data when refining the compound’s structure using different software (e.g., SHELXL vs. Olex2)?
- Methodology :
- Data validation : Cross-check residual electron density maps and Rint values. SHELXL’s robust parameterization for small molecules reduces overfitting .
- Twinning analysis : Use PLATON to detect twinning in crystals, which may distort refinement outcomes .
- Consensus refinement : Compare results from multiple software packages (e.g., SHELXL, Phenix) to identify systematic errors .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications (e.g., thiophene vs. furan) on bioactivity?
- Methodology :
- Analog synthesis : Replace thiophene with isosteric groups (e.g., furan, phenyl) and retain the acrylamide backbone .
- Biological assays : Test analogs in dose-response assays (e.g., IC determination) against relevant targets. Pair with computational SAR models (e.g., QSAR) .
- Electron density analysis : Compare electrostatic potential maps (DFT calculations) to correlate substituent effects with activity .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodology :
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve polar by-products .
- Countercurrent chromatography (CCC) : Effective for large-scale separations without irreversible adsorption .
- Crystallization screening : Optimize solvent mixtures (e.g., EtOAc/hexane) to enhance crystal purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
